2-methoxy-N-(2-oxoindolin-5-yl)acetamide
Description
2-Methoxy-N-(2-oxoindolin-5-yl)acetamide is a synthetic small molecule featuring a 2-oxoindoline (isatin) core substituted at the 5-position with a methoxyacetamide group. The indolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly kinases and receptors . This compound is synthesized through a multi-step process involving acetylation of 5-amino-2-oxoindoline followed by condensation reactions with appropriate substituents.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-16-6-11(15)12-8-2-3-9-7(4-8)5-10(14)13-9/h2-4H,5-6H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
SUOZWFZAKTUPFZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : Substitution at position 5 (target compound) vs. position 3 (benzylidene analogs) significantly alters kinase binding. The 5-substituted methoxyacetamide shows enhanced steric compatibility with Src kinase active sites compared to bulkier benzylidene groups .
- Hybrid Structures: Compound K () incorporates a coumarin moiety, broadening its activity spectrum to antimicrobial applications but reducing kinase selectivity. The thiazolidinone-hydrazone hybrid () introduces conformational rigidity, which may affect solubility and target engagement .
Thiazolidinone and Thiazole Derivatives
Compounds with thiazolidinone or thiazole cores linked to acetamide groups (Evidences 3, 5–7) exhibit distinct pharmacological profiles:
Key Observations :
- Electron-Withdrawing Groups: Sulfonyl and imino substituents () increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. However, these groups may also reduce metabolic stability compared to the methoxyacetamide group in the target compound .
- Hybrid Scaffolds: Thiazolidinone-coumarin hybrids () demonstrate dual activity but face challenges in bioavailability due to high molecular weight (>400 Da) .
Methoxy-Substituted Analogs
Methoxy groups are critical in modulating pharmacokinetics:
- 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (): The dual methoxy substitutions on indole and phenyl rings improve lipophilicity (clogP ~2.5) but reduce water solubility, limiting its therapeutic utility compared to the target compound’s balanced logP (~1.8) .
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